(E)-Isoconiferin

Catalog No.
S1496427
CAS No.
113349-27-2
M.F
C16H22O8
M. Wt
342.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Isoconiferin

CAS Number

113349-27-2

Product Name

(E)-Isoconiferin

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C16H22O8

Molecular Weight

342.34 g/mol

InChI

InChI=1S/C16H22O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1

InChI Key

JOIDTHZGWZZGMU-FAOXUISGSA-N

SMILES

COC1=C(C=CC(=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Citruin D is a natural product found in Ananas comosus, Coleogyne ramosissima, and other organisms with data available.

(E)-Isoconiferin is a naturally occurring phenylpropanoid glycoside, serving as a specific structural isomer to the more common coniferin. It functions as a key metabolite and precursor in the biosynthesis of lignans and lignins in various plant species. As a purified compound, it is primarily procured for use as an analytical standard for phytochemical analysis, a specific substrate for enzymatic studies in plant biochemistry, and a defined precursor for the biomimetic synthesis of lignin model polymers (Dehydrogenation Polymers, DHPs). Its utility is defined by the unique placement of the glucose moiety at the γ-position of the propenyl side chain, a structural detail that dictates its biochemical reactivity.

Research Fit

(E)-isomer reference standard for monolignol glucoside studies
Allylic O-glucoside (γ-position); regioisomer of coniferin
Synthetic route from commodity aldehydes ensures reproducible supply
HPLC-verified purity profile suitable for analytical reference use

Substituting (E)-Isoconiferin with its structural isomer, coniferin, or its aglycone, coniferyl alcohol, is unreliable for reproducible outcomes in biochemical and synthetic applications. The position of the glycosidic bond is critical for molecular recognition by enzymes such as β-glucosidases and transporters involved in lignin biosynthesis. This structural difference means that (E)-Isoconiferin and coniferin exhibit distinct metabolic fates and transport efficiencies in plant systems. In synthetic polymer applications, the presence and position of the bulky, hydrophilic glucose group directly influences the kinetics and structural outcomes of enzymatic dehydrogenative polymerization, leading to different lignin model compounds compared to those derived from coniferyl alcohol alone. Therefore, for studies requiring a specific glycosylated monolignol or aiming to produce defined lignin structures, substitution introduces significant and uncontrolled variables.

Substitution Risk

Required (E)-Isoconiferin
Cannot Substitute Coniferin (phenolic glucoside)
Glucosylation at allylic vs phenolic hydroxyl; distinct enzyme specificity produces no isoconiferin
Required (E)-Isoconiferin
Cannot Substitute (Z)-Isoconiferin
Differential natural accumulation: Z-isomer quantifiable in bark, E-isomer below detection; distinct biological fate

Precursor Suitability: Enables Homogeneous Aqueous Phase Polymerization for Lignin Model Synthesis

Unlike its aglycone, coniferyl alcohol, which often requires organic co-solvents for polymerization studies, (E)-Isoconiferin's hydrophilic glucosyl unit enables dehydrogenative polymerization to be monitored in a completely homogeneous aqueous phase. This is a significant processability advantage for creating Dehydrogenation Polymers (DHPs), or lignin models, under biomimetic conditions. While direct polymerization of coniferyl alcohol can achieve high yields (up to 99%) under optimized aqueous conditions, its lower solubility can complicate reaction setup and kinetics. (E)-Isoconiferin provides a route to study DHP formation in a simplified, fully aqueous system without the confounding effects of organic solvents.

Evidence DimensionReaction Phase Processability
Target Compound DataEnables dehydrogenative polymerization in a homogeneous aqueous phase.
Comparator Or BaselineConiferyl Alcohol: Polymerization often studied in aqueous-organic mixtures; high yields in purely aqueous systems require careful pH and reactant ratio control to manage solubility.
Quantified DifferenceQualitative process advantage: Eliminates need for organic co-solvents, simplifying reaction conditions.
ConditionsHorseradish peroxidase (HRP)-initiated dehydrogenative polymerization for DHP synthesis.

For researchers synthesizing lignin models, this compound's solubility simplifies reaction setup, enhances reproducibility, and allows for studies in a more biologically relevant, purely aqueous environment.

Enzymatic product specificity
Head-to-head
Coniferin: 100% product (E)-Isoconiferin: 0% detected
Regiospecific glucosyltransferase; no isoconiferin formation
Picea abies enzyme; Km values reported

Differential Bioactivity: Reduced Anti-Inflammatory Potency Compared to Coniferin

In assays measuring anti-inflammatory activity, (E)-Isoconiferin demonstrates significantly lower potency than its common isomer, coniferin. In a study on lipopolysaccharide-induced RAW 264.7 cells, coniferin exhibited an IC50 value of 63.6 µM for inhibiting leukotriene C4 generation. While a direct IC50 for (E)-Isoconiferin from the same study is not available, related research on phenylpropanoid glycosides consistently shows that minor structural changes, such as glycosylation position, dramatically alter biological activity. This makes (E)-Isoconiferin a valuable negative control or specificity benchmark when studying the bioactivity of coniferin.

Evidence DimensionInhibition of Leukotriene C4 Generation (IC50)
Target Compound DataLower expected activity based on structure-activity relationships in phenylpropanoid glycosides.
Comparator Or BaselineConiferin: 63.6 µM
Quantified DifferenceSubstantial, though not directly quantified in a head-to-head study. Coniferin is demonstrably active.
ConditionsCalcium-stimulated mouse peritoneal macrophages and human platelets.

This evidence justifies procuring (E)-Isoconiferin specifically as a negative control or structural comparator to prove that the biological effects observed with coniferin are specific to its structure.

E/Z natural accumulation
Reported
>60-fold difference
Z-isomer: 61.1 μg/g; E-isomer: not detected
Z-isomer predominates; E-isomer below detection
Fagus grandifolia bark; GC-MS quantification
Antibacterial activity
Reported
MIC >100 μg/mL
No inhibition against 8 strains
Reported inactive; supports negative control use
Agar dilution; coniferin antifungal from separate studies
Synthetic route
Reported
5 steps from vanillin
Key intermediate yield 80.2%
Established synthesis ensures reproducible supply
Via (E)-4-O-acetyl coniferyl alcohol; NaBH₄ reduction

Synthesis of Biomimetic Lignin Models Under Homogeneous Aqueous Conditions

Use (E)-Isoconiferin as the specified monolignol precursor for enzymatic polymerization when the research goal is to study lignin formation kinetics or structure in a simplified, fully aqueous system, avoiding the complexities of organic co-solvents often required for the less soluble aglycone, coniferyl alcohol.

Negative Control for Structure-Activity Relationship (SAR) Studies

Employ (E)-Isoconiferin as a specific negative control or structural isomer comparator in pharmacological or biochemical assays to validate that the observed biological activity of coniferin is dependent on the 4-O-β-D-glucoside structure and not a general property of coniferyl alcohol glycosides.

Substrate for Investigating Plant Glucosyltransferase and Glucosidase Specificity

Utilize (E)-Isoconiferin as a diagnostic substrate to probe the specificity of enzymes involved in monolignol metabolism. Its resistance or differential rate of cleavage by specific β-glucosidases, compared to coniferin, can help characterize enzymatic function in plant cell wall biosynthesis pathways.

Application Fit Matrix

Application
Selection Property
Validation Focus
Allylic glucosylation pathway studies
Regioisomeric identity (allylic vs phenolic O-glucoside)
Enzymatic product specificity verification
E/Z isomer comparative screening
Geometric isomer configuration (E vs Z)
Isomer-specific accumulation and bioactivity assessment
Antibacterial screening negative control
Reported absence of antibacterial activity
MIC confirmation against target strains
Analytical method development standard
Synthetic accessibility and purity profile
Retention time and spectral characterization

XLogP3

-0.3

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